N-Acetylmethionine alpha-naphthyl ester
CAS No.: 69975-69-5
Cat. No.: VC21540442
Molecular Formula: C17H19NO3S
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 69975-69-5 |
---|---|
Molecular Formula | C17H19NO3S |
Molecular Weight | 317.4 g/mol |
IUPAC Name | naphthalen-1-yl (2S)-2-acetamido-4-methylsulfanylbutanoate |
Standard InChI | InChI=1S/C17H19NO3S/c1-12(19)18-15(10-11-22-2)17(20)21-16-9-5-7-13-6-3-4-8-14(13)16/h3-9,15H,10-11H2,1-2H3,(H,18,19)/t15-/m0/s1 |
Standard InChI Key | FGHRSVXVKOEYHM-HNNXBMFYSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CCSC)C(=O)OC1=CC=CC2=CC=CC=C21 |
SMILES | CC(=O)NC(CCSC)C(=O)OC1=CC=CC2=CC=CC=C21 |
Canonical SMILES | CC(=O)NC(CCSC)C(=O)OC1=CC=CC2=CC=CC=C21 |
Chemical Structure and Identification
N-Acetylmethionine alpha-naphthyl ester represents a specialized derivative within the broader family of methionine-based compounds. The IUPAC name for this compound is naphthalen-1-yl (2S)-2-acetamido-4-methylsulfanylbutanoate, which precisely describes its structural arrangement. Chemically, the compound features a naphthalene ring system connected through an ester linkage to an acetylated methionine residue, creating a molecule with both aromatic and amino acid-derived characteristics. This structural combination confers unique physicochemical properties that distinguish it from both its parent amino acid methionine and other methionine derivatives.
The compound is cataloged in various chemical databases and repositories with several standardized identifiers that facilitate its precise identification and characterization in scientific literature. Its Standard InChI notation is InChI=1S/C17H19NO3S/c1-12(19)18-15(10-11-22-2)17(20)21-16-9-5-7-13-6-3-4-8-14(13)16/h3-9,15H,10-11H2,1-2H3,(H,18,19)/t15-/m0/s1, while its more condensed InChIKey representation is FGHRSVXVKOEYHM-HNNXBMFYSA-N. These standardized notations enable unambiguous identification across different chemical databases and research platforms. Additionally, the compound has several canonical SMILES representations, including CC(=O)NC(CCSC)C(=O)OC1=CC=CC2=CC=CC=C21, which provides a linear textual notation of its molecular structure.
Within the scientific community, N-Acetylmethionine alpha-naphthyl ester is recognized by multiple synonyms that appear in various literature sources and databases. These alternative designations include Ac-Met-alpha-naphthyl ester, N-Acetyl-L-methionine alpha-naphthyl ester, and (S)-Naphthalen-1-yl 2-acetamido-4-(methylthio)butanoate. The compound also appears in chemical databases under identifiers such as PubChem Compound 125816, ZINC2572076, and commercial catalog numbers including AR-1J3344 and 3B3-056911. This multiplicity of identifiers reflects its presence across different chemical repositories and research platforms.
Key Physical and Chemical Properties
The structural composition of N-Acetylmethionine alpha-naphthyl ester confers specific physical and chemical characteristics that are relevant to its handling, storage, and potential applications. These properties can be summarized in the following table:
Property | Value/Description |
---|---|
Molecular Formula | C17H19NO3S |
Molecular Weight | 317.4 g/mol |
Physical State | Solid (at standard conditions) |
Solubility | Likely soluble in organic solvents (inferred from structure) |
Stereochemistry | Contains an S-configured stereocenter |
Functional Groups | Ester, amide, thioether |
Aromatic System | Naphthalene ring |
The presence of both polar and nonpolar moieties within the molecule suggests amphiphilic properties, which may influence its solubility profile and interaction with biological systems. The naphthalene ring provides aromatic character and potential fluorescent properties, while the acetylated methionine portion contributes to its potential biological recognition and reactivity. These structural features collectively determine the compound's chemical reactivity, stability, and biological behavior in various experimental contexts.
Biological Activity and Research Context
The compound's structure suggests potential applications in enzymatic studies, particularly those involving proteases, esterases, or other hydrolytic enzymes. The alpha-naphthyl ester moiety is known to be recognized by certain esterases, potentially allowing this compound to serve as a substrate for enzyme activity assays or as a mechanistic probe for studying enzyme function. The naphthalene component may also confer fluorescent properties that could be exploited in biochemical detection systems, allowing for the development of sensitive assays based on fluorescence changes upon enzymatic processing.
Compounds with structural similarities to N-Acetylmethionine alpha-naphthyl ester have demonstrated various biochemical activities, suggesting potential research directions. Methionine derivatives are known to participate in numerous biological processes, including protein synthesis, methylation reactions, and redox homeostasis. The modification of methionine with the alpha-naphthyl ester group may create a compound with altered biological recognition profiles, potentially allowing it to interact with specific cellular targets while evading others, a property that could be valuable in drug development research.
The presence of the thioether group in the methionine portion of the molecule suggests potential involvement in redox biochemistry, as sulfur-containing compounds often participate in oxidation-reduction reactions in biological systems. This functional group could potentially interact with redox-sensitive enzymes or serve as a probe for studying oxidative processes in cellular environments. Additionally, the compound's amphiphilic character, conferred by its combination of hydrophobic (naphthalene) and more polar (acetamido) regions, may influence its ability to traverse biological membranes, potentially affecting its distribution and activity in cellular systems.
Analytical Applications and Research Utility
N-Acetylmethionine alpha-naphthyl ester possesses several structural features that make it potentially valuable in analytical chemistry and biochemical research. The compound's unique combination of functional groups creates a molecular probe that may interact specifically with certain biological targets or serve as a substrate for enzymatic reactions. This specificity can be exploited in the development of analytical methods for studying enzyme kinetics, substrate specificity, and inhibition mechanisms.
The naphthalene moiety within the compound confers potential fluorescent properties that can be particularly valuable in developing sensitive analytical methods. Fluorescence-based assays often provide superior sensitivity compared to colorimetric methods, allowing for the detection of enzymatic activities at lower concentrations. In such applications, the enzymatic cleavage of the ester bond would release the fluorescent alpha-naphthol, creating a detectable signal proportional to the enzymatic activity. This approach could be valuable in both research settings and potentially in diagnostic applications where sensitive detection of specific enzymatic activities is required.
As a specialized chemical reagent, N-Acetylmethionine alpha-naphthyl ester may serve important functions in protein chemistry and proteomics research. The compound could potentially be used in studies of protein modification, particularly those involving methionine residues or investigating the specificity of certain proteases or esterases. Its defined stereochemistry (S-configuration) makes it particularly suitable for studies where stereochemical recognition is important, such as investigations of enzyme stereospecificity or the development of chiral separation methods.
The compound's potential utility extends to medicinal chemistry and drug discovery applications, where it might serve as a building block or intermediate in the synthesis of more complex bioactive molecules. The combination of the methionine side chain with the naphthalene ring creates a scaffold that could be further modified to develop compounds with specific pharmacological properties. Additionally, as a well-defined chemical entity with multiple functional groups, it could serve as a model compound for studying structure-activity relationships in various biological systems.
Relationship to Other Methionine Derivatives
N-Acetylmethionine alpha-naphthyl ester exists within a broader context of methionine derivatives that collectively play diverse roles in biochemical research and pharmaceutical applications. The parent amino acid methionine (CAS 63-68-3) serves as the structural foundation for this family of compounds and is itself an essential amino acid with critical roles in protein synthesis and one-carbon metabolism . The relationship between N-Acetylmethionine alpha-naphthyl ester and other methionine derivatives provides valuable context for understanding its potential applications and biological significance.
Several related compounds appear in the chemical and biological literature, including N-acetylmethionine and N-acetylmethionine sulfoxide, which are noted in database relationships . These structurally related compounds share common features with N-Acetylmethionine alpha-naphthyl ester but differ in their terminal functional groups or oxidation states, leading to distinct chemical and biological properties. The pattern of structural modifications across this family of compounds creates a spectrum of physicochemical properties that can be exploited for various research and analytical applications.
The specific modification of N-acetylmethionine with an alpha-naphthyl ester group represents a distinct approach to creating a specialized derivative with potentially unique biochemical interactions. While N-acetylmethionine itself has been studied in various biochemical contexts, the addition of the naphthalene-based ester creates a more complex molecule with altered solubility, reactivity, and potential biological recognition profiles. This structural elaboration exemplifies the chemical diversity that can be achieved through targeted modification of amino acid scaffolds.
Comparative analysis of N-Acetylmethionine alpha-naphthyl ester with other methionine derivatives provides valuable insights into structure-activity relationships within this compound class. Different ester derivatives of methionine, such as methyl or ethyl esters, may share certain biochemical properties while differing in others, creating a spectrum of tools for biochemical research . Similarly, compounds with different acyl groups replacing the acetyl moiety might exhibit altered stability or recognition by specific enzymes. This structural diversity within the broader family of methionine derivatives creates a rich chemical space for exploring biochemical mechanisms and developing specialized research tools.
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